1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea
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Overview
Description
1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea is an organic compound that features a unique combination of furan, pyridine, and urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea typically involves multi-step organic reactions. One common method involves the initial formation of the furan-pyridine intermediate, followed by the introduction of the phenethylurea moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets. The furan and pyridine rings can interact with enzymes and receptors, modulating their activity. The urea moiety may also play a role in binding to proteins and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea
- 1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea
- (5-(Pyridin-3-yl)furan-2-yl)methanamine
Uniqueness
1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea is unique due to its specific combination of furan, pyridine, and phenethylurea moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(20-11-10-15-5-2-1-3-6-15)22-14-16-8-9-17(21-13-16)18-7-4-12-24-18/h1-9,12-13H,10-11,14H2,(H2,20,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCROFAHJGBBCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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